molecular formula C16H21F3N4O2 B2954421 1-Methyl-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]pyrrolidin-2-one CAS No. 2380173-49-7

1-Methyl-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B2954421
CAS No.: 2380173-49-7
M. Wt: 358.365
InChI Key: XDMVXSAPDQGGKX-UHFFFAOYSA-N
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Description

1-Methyl-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]pyrrolidin-2-one is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. The compound features a pyrrolidin-2-one core, which is substituted with a piperidin-1-ylmethyl group and a trifluoromethyl-pyrimidin-2-yloxy moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core. The key steps include:

    Formation of Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable alkylating agents.

    Attachment of Trifluoromethyl-pyrimidin-2-yloxy Moiety: The final step involves the coupling of the trifluoromethyl-pyrimidin-2-yloxy group to the piperidin-1-ylmethyl-substituted pyrrolidin-2-one. This can be achieved through nucleophilic aromatic substitution reactions using appropriate pyrimidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-Methyl-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]pyrrolidin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl-pyrimidin-2-yloxy moiety is particularly important for its interaction with molecular targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Methyl-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]pyrrolidin-2-one
  • 1-Methyl-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]pyrrolidin-2-thione
  • 1-Methyl-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]pyrrolidin-2-amine

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl-pyrimidin-2-yloxy moiety enhances its binding affinity and specificity for molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N4O2/c1-22-9-11(8-14(22)24)10-23-6-3-12(4-7-23)25-15-20-5-2-13(21-15)16(17,18)19/h2,5,11-12H,3-4,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMVXSAPDQGGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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